molecular formula C7H6BrNOS B14537866 4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione CAS No. 62159-79-9

4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione

Cat. No.: B14537866
CAS No.: 62159-79-9
M. Wt: 232.10 g/mol
InChI Key: IMNSUDJRJJITIW-UHFFFAOYSA-N
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Description

4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Ethenylation: Addition of an ethenyl group to the brominated pyridine.

    Hydroxylation: Introduction of a hydroxyl group to the pyridine ring.

    Thionation: Conversion of a carbonyl group to a thione group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:

  • Use of catalysts to increase reaction efficiency.
  • Optimization of temperature and pressure conditions.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the thione group to a thiol group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Organometallic reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield a pyridine-2-one derivative.
  • Reduction may yield a pyridine-2-thiol derivative.
  • Substitution may yield various functionalized pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-hydroxypyridine-2(1H)-thione: Lacks the ethenyl group.

    1-Ethenyl-3-hydroxypyridine-2(1H)-thione: Lacks the bromine atom.

    4-Bromo-1-ethenylpyridine-2(1H)-thione: Lacks the hydroxyl group.

Uniqueness

4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the presence of all three functional groups (bromine, ethenyl, and hydroxyl) on the pyridine ring

Properties

CAS No.

62159-79-9

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

4-bromo-1-ethenyl-3-hydroxypyridine-2-thione

InChI

InChI=1S/C7H6BrNOS/c1-2-9-4-3-5(8)6(10)7(9)11/h2-4,10H,1H2

InChI Key

IMNSUDJRJJITIW-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC(=C(C1=S)O)Br

Origin of Product

United States

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